2-Phenyl-1-propanol
Overview
Description
Mechanism of Action
Target of Action
2-Phenyl-1-propanol, also known as 2-Phenylpropan-1-ol, is a type of alcohol that is used in various applications . .
Mode of Action
It is known that alcohols generally interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
It is known that alcohols can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that alcohols are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that alcohols can have various effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances can affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, factors such as temperature and pH can affect the stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a polar character due to the presence of a hydroxyl group, which can participate in hydrogen bonding . This property may influence its interactions with enzymes, proteins, and other biomolecules. Specific interactions with biomolecules have not been reported in the literature.
Cellular Effects
It is known that similar compounds can influence cell function by interacting with cellular membranes or proteins
Temporal Effects in Laboratory Settings
The compound has a boiling point of 110-111 °C/10 mmHg and a density of 0.975 g/mL at 25 °C , suggesting that it is relatively stable under normal laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-1-propanol can be synthesized through several methods. One common method involves the reduction of 2-Phenylpropan-1-one using sodium borohydride or lithium aluminum hydride as reducing agents . Another method involves the Grignard reaction between phenylmagnesium bromide and propylene oxide .
Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic hydrogenation of 2-Phenylpropan-1-one. This process typically uses a palladium or nickel catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-propanol undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-Phenylpropan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides, and alcohols.
Major Products Formed:
Oxidation: 2-Phenylpropan-1-one.
Reduction: 2-Phenylpropan-1-amine.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
2-Phenyl-1-propanol has several applications in scientific research:
Comparison with Similar Compounds
2-Phenylpropan-2-ol: Similar in structure but differs in the position of the hydroxyl group.
1-Phenylpropan-2-ol: Another isomer with different physical and chemical properties.
Phenylacetone: A related compound used in the synthesis of amphetamines.
Uniqueness: 2-Phenyl-1-propanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry .
Properties
IUPAC Name |
2-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNSYIPLPAXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037756 | |
Record name | 2-Phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Sweet floral lilac, hyacinth type aroma | |
Record name | Benzeneethanol, .beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylpropanol-1 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19677 | |
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Record name | beta-Methylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
113.00 to 114.00 °C. @ 14.00 mm Hg | |
Record name | 2-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
Record name | beta-Methylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.971-0.978 | |
Record name | beta-Methylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1123-85-9 | |
Record name | 2-Phenyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylpropanol-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-1-propanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5232 | |
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Record name | Benzeneethanol, .beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PHENYL-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZYZ88DWU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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